methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the indazole ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)benzimidazole-3-carboxylate
- Methyl 2-(trifluoromethyl)imidazole-3-carboxylate
- Methyl 2-(trifluoromethyl)pyrrole-3-carboxylate
Uniqueness
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is unique due to its indazole core structure, which provides a distinct set of chemical and biological properties compared to other similar compounds. The presence of the trifluoromethyl group further enhances its stability and activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-2-3-5-7(6)14-15(8)10(11,12)13/h2-5H,1H3 |
InChI Key |
SXOMIRDPDDHZJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=NN1C(F)(F)F |
Origin of Product |
United States |
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